![molecular formula C19H23NO4 B2794629 Methyl 4-{[(4,7,7-trimethyl-3-oxobicyclo[2.2.1]hept-1-yl)carbonyl]amino}benzoate CAS No. 385786-77-6](/img/structure/B2794629.png)

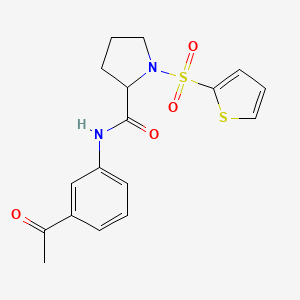

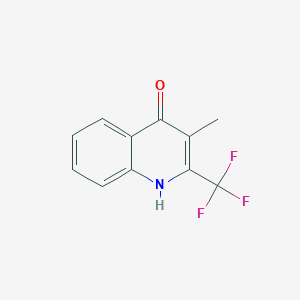

Methyl 4-{[(4,7,7-trimethyl-3-oxobicyclo[2.2.1]hept-1-yl)carbonyl]amino}benzoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-{[(4,7,7-trimethyl-3-oxobicyclo[2.2.1]hept-1-yl)carbonyl]amino}benzoate, also known as MBOCA, is a chemical compound that has gained significant attention in scientific research due to its unique properties. MBOCA is a highly reactive chemical that is commonly used in the synthesis of various polymers, resins, and coatings.

Scientific Research Applications

Synthesis of Carbocyclic Nucleoside Analogues

The research by Hřebabecký et al. (2008) focuses on the synthesis of novel carbocyclic nucleoside analogues, starting from ethyl (1R*,2R*,3R*,4S*)-3-bromobicyclo[2.2.1]hept-5-ene-2-carboxylate. The process involves a series of reactions leading to compounds like [(1R*,2S*,3R*,4R*,5S*,6R*)-6-azido-3-bromo-5-hydroxybicyclo[2.2.1]hept-2-yl]methyl benzoate and further transformations to produce derivatives with potential medicinal applications (Hřebabecký et al., 2008).

Synthesis of Schiff Base Derivatives

Mohamad et al. (2017) successfully synthesized and characterized methyl 4-(4-aminostyryl) benzoate. The study details the utilization of various analytical methods such as FT-IR, NMR, and UV-Visible analysis, suggesting the compound's potential as a precursor for the formation of Schiff base derivatives (Mohamad, Hassan, & Yusoff, 2017).

Supramolecular Structures

Hydrogen-Bonded Supramolecular Structures

Research by Portilla et al. (2007) delves into the hydrogen-bonded supramolecular structures of substituted 4-pyrazolylbenzoates. This work presents a detailed analysis of the molecular arrangements and hydrogen bonding in various derivatives, highlighting the diverse dimensionalities of the resultant supramolecular assemblies (Portilla et al., 2007).

Biological Activities

Antileishmanial Agent Synthesis

Bhalla et al. (2017) discuss the synthesis of methyl 4-(7-hydroxy-4,4,8-trimethyl-3-oxabicyclo[3.3.1]nonan-2-yl)benzoate (PS-207) and its promising antileishmanial effects. The study also explores the combination of PS-207 with miltefosine, revealing a synergistic effect against the parasite (Bhalla, Sultana, Chiranjivi, Saikia, & Dubey, 2017).

Developmental Regulation of Biosynthesis

Dudareva et al. (2000) provide insights into the developmental regulation of methyl benzoate biosynthesis in snapdragon flowers. The paper details the rhythmic emission pattern of methyl benzoate, its correlation with pollinator activity, and the regulatory mechanisms involving BAMT gene expression and protein levels (Dudareva, Murfitt, Mann, Gorenstein, Kolosova, Kish, Bonham, & Wood, 2000).

properties

IUPAC Name |

methyl 4-[(4,7,7-trimethyl-3-oxobicyclo[2.2.1]heptane-1-carbonyl)amino]benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23NO4/c1-17(2)18(3)9-10-19(17,11-14(18)21)16(23)20-13-7-5-12(6-8-13)15(22)24-4/h5-8H,9-11H2,1-4H3,(H,20,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFSYOFFNWOISPZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2(CCC1(CC2=O)C(=O)NC3=CC=C(C=C3)C(=O)OC)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 4-{[(4,7,7-trimethyl-3-oxobicyclo[2.2.1]hept-1-yl)carbonyl]amino}benzoate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[5-(2-Aminophenyl)thiophen-2-yl]ethan-1-one](/img/structure/B2794549.png)

![1-(4-Chlorophenyl)-2-{[5-(4-pentylcyclohexyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-ethanone](/img/structure/B2794550.png)

![Ethyl 4-({2-[(3,4-dichlorobenzoyl)amino]phenyl}sulfanyl)-2-(methylsulfanyl)-5-pyrimidinecarboxylate](/img/structure/B2794564.png)

![1-Methyl-5,6,7,8-tetrahydro-4H-pyrazolo[3,4-c]azepine;dihydrochloride](/img/structure/B2794567.png)

![1-[(4-Butoxynaphthalen-1-yl)sulfonyl]-4-(4-methylphenyl)piperazine](/img/structure/B2794568.png)